Technical Whitepaper: The Chemo-Functional Utility of 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one
Technical Whitepaper: The Chemo-Functional Utility of 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one
The following technical guide details the chemical properties, synthesis, and applications of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one .
[1]
Executive Summary
6-Amino-2-methyl-4H-3,1-benzoxazin-4-one represents a specialized class of heterocyclic electrophiles used primarily as pharmacophores in serine protease inhibition and as versatile synthons for quinazolinone derivatives.[1] Its core structure features a labile lactone-like ring fused to a benzene moiety, rendering it highly reactive toward nucleophiles.[1][2] This reactivity is the basis for its dual utility: it acts as a "suicide substrate" for enzymes like Human Leukocyte Elastase (HLE) and as a chemical intermediate for constructing complex heterocyclic libraries.[2]
This guide analyzes the molecule's structural dynamics, offering validated protocols for its synthesis and transformation, while addressing the critical stability challenges associated with the free amino group in this ring system.
Structural Architecture & Synthesis Strategy
The 3,1-benzoxazin-4-one ring system is electronically distinct from its 1,4-isomer.[1] The carbonyl at position 4 is part of a cyclic acylimidate (lactone-imine hybrid), creating a center of high electrophilicity.[1]
The Synthesis Dilemma: Free Amine vs. Acetamido Protection
Direct synthesis of the free 6-amino derivative via the standard acetic anhydride method is chemically contradictory.[2] Refluxing 5-aminoanthranilic acid with acetic anhydride yields the 6-acetamido derivative due to the simultaneous acetylation of the exocyclic amine.[2]
To access the 6-amino functionality, researchers must employ a protection-deprotection strategy or a nitro-reduction pathway.[1][2]
Optimized Protocol: The Nitro-Reduction Route
This method avoids competitive N-acylation of the position 6 amine during cyclization.[2]
Step 1: Cyclization of 5-Nitroanthranilic Acid
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Reagents: 5-Nitroanthranilic acid (1.0 eq), Acetic Anhydride (5.0 eq).
-
Procedure: Reflux the mixture for 2–3 hours. The acetic anhydride acts as both solvent and dehydrating agent.[2]
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Isolation: Concentrate under reduced pressure. Wash the solid residue with cold ethanol/ether to remove excess anhydride.[2]
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Product: 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one (Stable intermediate, MP ~236–240 °C).[1]
Step 2: Selective Reduction (The Critical Step) Caution: The benzoxazinone ring is sensitive to aqueous hydrolysis.[2] Standard aqueous acid/metal reductions (Fe/HCl) may hydrolyze the ring.[1]
-
Method: Catalytic Hydrogenation (Pd/C) in anhydrous aprotic solvent (e.g., Dioxane or THF).[1][2]
-
Conditions: 10% Pd/C, H₂ atmosphere (balloon pressure), Room Temperature, 4–6 hours.
-
Workup: Filter catalyst through Celite under inert atmosphere. Evaporate solvent to yield 6-amino-2-methyl-4H-3,1-benzoxazin-4-one .[1]
-
Storage: Store under Argon at -20°C. The free amine is prone to oxidative polymerization and hydrolysis.[1][2]
Chemical Reactivity: The Electrophilic Core
The utility of this molecule is defined by the competition between the C4-Carbonyl (hard electrophile) and the C2-Methyl (potential enamine-like reactivity, though less pronounced).[1]
Reaction Pathway A: Nucleophilic Ring Opening (Quinazolinone Synthesis)
The most common application is the conversion to quinazolin-4-ones.[1][2] Primary amines attack the C4 carbonyl, opening the oxazine ring to form an amidine intermediate, which then recyclizes with loss of water.
Reaction Pathway B: Hydrazinolysis
Reaction with hydrazine hydrate yields 3-amino-2-methyl-quinazolin-4(3H)-one , a key intermediate for Schiff base libraries.[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways based on the nucleophile employed.
Caption: Divergent synthesis pathways: Amines restore the ring as a Quinazolinone; Water destroys it.[1][3]
Pharmacological Mechanism: Serine Protease Inhibition[4]
6-Amino-2-methyl-4H-3,1-benzoxazin-4-one derivatives function as alternate substrate inhibitors .[1] They mimic the natural peptide substrate of serine proteases (like C1r, C1s, and Human Leukocyte Elastase).
Mechanism of Action[5]
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Recognition: The enzyme's specificity pocket binds the benzoxazinone.[1][2]
-
Acylation: The catalytic Serine-OH attacks the C4 carbonyl of the benzoxazinone.[2]
-
Ring Opening: The C-O bond cleaves, tethering the inhibitor to the enzyme via an ester linkage (Acyl-Enzyme Intermediate).[1][2]
-
Inhibition: The tethered benzoyl group sterically blocks the active site.[1][2] Unlike natural substrates, the deacylation (hydrolysis) of this intermediate is extremely slow, effectively silencing the enzyme.
Caption: Mechanism of Suicide Inhibition: The benzoxazinone permanently acylates the catalytic serine.[1]
Key Physical & Spectral Properties
Researchers should use the following data to validate the synthesis of the core scaffold. Note that the free amine is often generated in situ or used immediately due to stability concerns.[2]
| Property | Data / Observation | Notes |
| Molecular Formula | C₉H₈N₂O₂ | MW: 176.17 g/mol |
| Appearance | Yellowish crystalline solid | Color deepens upon oxidation/polymerization.[1][2] |
| Solubility | Soluble: DMSO, DMF, CHCl₃Insoluble: Water (Hydrolyzes) | Do not use protic solvents (MeOH, EtOH) for storage.[1] |
| IR Spectrum | ν(C=O): 1750–1775 cm⁻¹ ν(C=N): ~1620 cm⁻¹ | The high frequency C=O is diagnostic of the strained lactone ring.[1] |
| ¹H NMR (DMSO-d₆) | Methyl (C2): Singlet, δ ~2.2–2.4 ppmAromatic: Multiplets, δ 6.8–8.0 ppm | Absence of carboxylic acid proton confirms cyclization.[1] |
| Stability | Moisture Sensitive | Hydrolyzes to N-acetyl-5-aminoanthranilic acid.[1][2] |
References
-
Synthesis via Acetic Anhydride: Int. J. Modern Org.[1][2][4] Chem., 2013, 2(2), 81-121.[4]
- Citation Note: Describes the general cyclization of anthranilic acids using acetic anhydride.
-
Reactivity with Amines (Quinazolinones): Chemical and Process Engineering Research, Vol.35, 2015.[1][2]
- Citation Note: Details the nucleophilic attack mechanism and ring-opening reactions.
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Serine Protease Inhibition: Journal of Medicinal Chemistry (Contextual validation of benzoxazinone pharmacophore).
-
Citation Note: Validates the mechanism of acyl-enzyme inhibition by 4H-3,1-benzoxazin-4-ones.[1]
-
-
Crystal Structure & Nitro-Precursor: Acta Crystallographica Section C, 1998.
- Citation Note: Provides structural data for the 7-nitro analog, serving as a reference for the ring system's geometry.
Sources
- 1. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]
- 3. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomosul.edu.iq [uomosul.edu.iq]
